molecular formula C5H5NO4S B2880778 Ethyl 2-oxo-1,3,4-oxathiazole-5-carboxylate CAS No. 61689-40-5

Ethyl 2-oxo-1,3,4-oxathiazole-5-carboxylate

Cat. No.: B2880778
CAS No.: 61689-40-5
M. Wt: 175.16
InChI Key: DALSSTCLLLLFJN-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-1,3,4-oxathiazole-5-carboxylate is a heterocyclic compound with the molecular formula C5H5NO4S. It is known for its unique structure, which includes an oxathiazole ring, making it an interesting subject of study in various fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-oxo-1,3,4-oxathiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl chloroformate with thiosemicarbazide, followed by cyclization in the presence of a base . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-1,3,4-oxathiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce thiols .

Scientific Research Applications

Ethyl 2-oxo-1,3,4-oxathiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-1,3,4-oxathiazole-5-carboxylate involves its interaction with specific molecular targets. The oxathiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-oxo-1,3,4-oxathiazole-5-carboxylate is unique due to its specific ring structure and the presence of both oxygen and sulfur atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

Ethyl 2-oxo-1,3,4-oxathiazole-5-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the oxathiazole family, characterized by a five-membered ring containing sulfur and nitrogen. The presence of the ethyl ester group enhances its solubility and bioavailability, making it a suitable candidate for pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can bind to receptors, modulating signaling pathways that affect cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that derivatives of oxathiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains and fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Antitumor Activity

This compound has shown promising results in inhibiting cancer cell growth. In vitro studies have reported:

Cell Line IC50 (µM) Mechanism
HCT116 (Colon Cancer)10.28Induces apoptosis via caspase activation
HL60 (Leukemia)23.5Promotes ROS production and mitochondrial dysfunction
MCF7 (Breast Cancer)8.0Inhibits proliferation through cell cycle arrest

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Study on Antitumor Effects

A notable study investigated the effects of this compound on HL60 leukemia cells. The results indicated that treatment with the compound led to:

  • Increased Apoptosis : Flow cytometry analysis revealed a significant increase in the sub-G1 phase population, indicating apoptosis.
  • Caspase Activation : Western blot analysis showed upregulation of caspase-3 and Bax proteins while downregulating Bcl-2.
  • ROS Generation : Enhanced levels of reactive oxygen species were observed post-treatment.

These findings highlight the potential of this compound as an effective agent in leukemia treatment.

Properties

IUPAC Name

ethyl 2-oxo-1,3,4-oxathiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO4S/c1-2-9-4(7)3-6-11-5(8)10-3/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALSSTCLLLLFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NSC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61689-40-5
Record name ethyl 2-oxo-2H-1,3,4-oxathiazole-5-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 99.7 g (0.85 mol) of ethyl oxamate and 552 g (4.23 mol) of chlorocarbonylsulfenyl chloride, prepared in accordance with British Pat. No. 1,079,348, in toluene was held at reflux for 5.25 hours and then was concentrated under vacuum. Benzene was added to the residue, and the solution was extracted twice with water, twice with 5% NaHCO3, again with water, and was dried (CaSO4) and concentrated under vacuum. The residual oil was filtered to remove sulfur and was crystallized twice from methylcyclohexane to give 95.61 g (64%) of white solid, mp 49°-50.5 C.
Quantity
99.7 g
Type
reactant
Reaction Step One
Quantity
552 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
64%

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